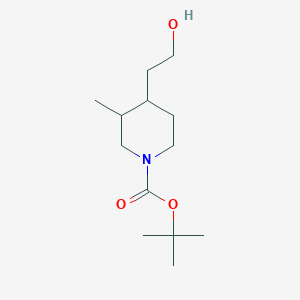
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid is a meticulously crafted chemical compound that holds significant potential in scientific research and development. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxypyrazine moiety, making it a valuable asset in various fields of study .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using complex reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This property makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylpyridine: Another fluorinated pyridine derivative used in various chemical syntheses.
2-Fluoro-3-bromopyridine: Known for its use in cross-coupling reactions and as a building block in organic synthesis.
Uniqueness
2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid stands out due to its unique combination of a fluorine atom and a methoxypyrazine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C7H7FN2O3 |
|---|---|
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
2-fluoro-2-(3-methoxypyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O3/c1-13-6-5(4(8)7(11)12)9-2-3-10-6/h2-4H,1H3,(H,11,12) |
Clé InChI |
QLUNFLSPZNDUIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CN=C1C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13058772.png)
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)

![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13058802.png)
![Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058809.png)


![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
![tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B13058841.png)


